Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate
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Overview
Description
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is a chemical compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated isonicotinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The esterification of the isonicotinic acid can be carried out using ethanol and a suitable catalyst under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Flow microreactor systems can be employed for efficient and sustainable synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiocyanate.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Substitution: Sodium azide, potassium thiocyanate.
Oxidation/Reduction: Various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection yields the free amine, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Used in the study of enzyme interactions and protein modifications.
Industrial Applications: Potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate involves its interaction with various molecular targets. The Boc group provides protection during synthetic steps, while the fluorine atom can influence the compound’s reactivity and interactions with biological molecules . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-2-fluoroisonicotinate: Lacks the Boc protection, making it more reactive in certain contexts.
Ethyl 5-((tert-butoxycarbonyl)amino)isonicotinate: Similar structure but without the fluorine atom, affecting its reactivity and applications.
Uniqueness
Ethyl 5-((tert-butoxycarbonyl)amino)-2-fluoroisonicotinate is unique due to the combination of the Boc-protected amino group and the fluorinated isonicotinate ester. This combination provides a balance of stability and reactivity, making it valuable in various synthetic and research applications .
Properties
Molecular Formula |
C13H17FN2O4 |
---|---|
Molecular Weight |
284.28 g/mol |
IUPAC Name |
ethyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate |
InChI |
InChI=1S/C13H17FN2O4/c1-5-19-11(17)8-6-10(14)15-7-9(8)16-12(18)20-13(2,3)4/h6-7H,5H2,1-4H3,(H,16,18) |
InChI Key |
OTYOGTNGDKGSRE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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